molecular formula C15H15NO B12851740 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole

5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole

Cat. No.: B12851740
M. Wt: 225.28 g/mol
InChI Key: GRVFDXXYOSJRCA-UHFFFAOYSA-N
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Description

5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole is a bicyclic heterocyclic compound featuring a partially saturated pyrrole ring fused with a methoxy-substituted naphthalene moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

5-(4-methoxynaphthalen-1-yl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C15H15NO/c1-17-15-9-8-12(14-7-4-10-16-14)11-5-2-3-6-13(11)15/h2-3,5-6,8-9H,4,7,10H2,1H3

InChI Key

GRVFDXXYOSJRCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=NCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole. One common approach involves the condensation of 4-methoxy-1-naphthaldehyde with an appropriate amine (such as pyrrole) under acidic conditions. The reaction proceeds through a Schiff base intermediate, followed by reduction to yield the desired product.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential industrial processes. Researchers and manufacturers may optimize these methods for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the aldehyde or ketone functionality may yield secondary or tertiary alcohols.

    Substitution: The methoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) in aprotic solvents.

    Substitution: Strong bases (e.g., sodium hydroxide, potassium hydroxide) in polar solvents.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the aldehyde group yields the corresponding alcohol.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity and

Biological Activity

5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C14H13N
  • Molecular Weight: 209.26 g/mol
  • CAS Number: 5264-35-7
  • Density: 1.1±0.1 g/cm³
  • Boiling Point: 120.2±9.0 °C
  • LogP: -0.43

Antibacterial Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole possess Minimum Inhibitory Concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrole Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.015Pseudomonas aeruginosa

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various strains of fungi. The activity is often assessed using MIC values, which indicate the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antifungal Activity Data

Compound NameMIC (µM)Target Fungi
Compound D16.69Candida albicans
Compound E56.74Fusarium oxysporum

These results suggest that the structural modifications in pyrrole derivatives can significantly enhance their bioactivity against fungal pathogens.

Anticancer Properties

Emerging research indicates that compounds related to 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole may exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, effectively reducing cell viability.

Case Study: Effect on MCF-7 Cells
A study demonstrated that treatment with a pyrrole derivative resulted in a significant decrease in MCF-7 breast cancer cell viability, with an IC50 value of 225225 µM . The compound also influenced the cell cycle progression, leading to an accumulation of cells in the S phase.

The biological activity of 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole is attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity: Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity: The compound may compromise the integrity of fungal cell membranes, leading to cell death.
  • Induction of Apoptosis: In cancer cells, these compounds can trigger apoptotic pathways through mitochondrial dysfunction.

Comparison with Similar Compounds

5-(2-(4-Methoxynaphthalen-1-yl)ethyl)-3,3-dimethyl-3,4-dihydro-2H-pyrrole 1-oxide (Compound 18b)

  • Structure : Features a 4-methoxynaphthalene group attached via an ethyl linker to a 3,3-dimethyl-substituted dihydro-pyrrole oxide ring.
  • Synthesis : Prepared via nucleophilic addition of 4-methoxynaphthalene derivatives to pyrrole precursors, yielding an 83% isolated product as a yellow oil .
  • Key Properties :
    • IR Spectroscopy : C=N stretch at 1640 cm⁻¹, confirming nitrone functionality .
    • NMR Data : δ 1.05 (s, 6H, C(CH₃)₂), δ 3.93 (s, 3H, CH₃O), and aromatic proton signals at δ 6.69–8.10 .

3-(4-Chlorobenzyl)-5-(3-chlorophenyl)-4,4-dimethyl-3,4-dihydro-2H-pyrrole oxide

  • Structure : Substituted with chlorobenzyl and chlorophenyl groups; lacks the naphthalene moiety.
  • Synthesis : Synthesized via oxime cyclization with 1-chloro-4-iodobenzene, yielding a yellow solid (mp 85–86°C) .
  • Key Properties :
    • HRMS : [M+H]⁺ at 365.09 Da.
  • Comparison : Chlorine substituents increase electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

5-(5-Methylfuran-2-yl)-3,4-dihydro-2H-pyrrole

  • Structure : Substituted with a methyl-furan group instead of naphthalene.
  • Properties :
    • Molecular Weight : 149.19 g/mol.
    • IUPAC Name : 5-(5-methylfuran-2-yl)-3,4-dihydro-2H-pyrrole .

5-Methoxy-3,4-dihydro-2H-pyrrole

  • Structure : A simpler analog lacking the naphthalene substituent.
  • Applications : Used as a precursor in one-pot syntheses of benzothiazine derivatives via nucleophilic aromatic substitution .
  • Comparison : The absence of the naphthalene group simplifies synthesis but reduces aromatic stacking interactions critical for biological activity.

Structural and Functional Analysis

Substituent Effects

  • Methoxy Group : Enhances electron density in the naphthalene ring, improving stability and influencing intermolecular interactions (e.g., hydrogen bonding) .
  • Naphthalene vs.

Data Table: Comparative Overview

Compound Name Substituents Melting Point/Physical State Key Spectral Data (IR/NMR) Reference
5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole 4-Methoxy-naphthalene, pyrrole Not reported Not explicitly provided
Compound 18b 4-Methoxynaphthalene, ethyl linker, dimethyl Yellow oil IR: 1640 cm⁻¹ (C=N); δ 3.93 (CH₃O)
3-(4-Chlorobenzyl)-5-(3-chlorophenyl)-... Chlorobenzyl, chlorophenyl 85–86°C (solid) HRMS: [M+H]⁺ 365.09 Da
5-(5-Methylfuran-2-yl)-3,4-dihydro-2H-pyrrole Methyl-furan Not reported Mol. Wt.: 149.19 g/mol

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including cyclization and functionalization. Key steps involve:

  • Cyclization : Base-assisted cyclization of intermediates (e.g., using triethylamine or NaOH) to form the dihydro-pyrrole core .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol, methanol) to isolate the product .
  • Functionalization : Introduction of the 4-methoxy-naphthalene group via Suzuki coupling or nucleophilic substitution, requiring inert atmospheres and controlled temperatures .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity. For example, methoxy groups (~3.8 ppm in ¹H NMR) and aromatic protons (6.5–8.5 ppm) are key identifiers .
  • HRMS : High-resolution mass spectrometry for molecular weight validation (e.g., observed [M+H]⁺ or [M+Na]⁺ peaks) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or regiochemistry, particularly for dihydro-pyrrole derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use gloves, lab coats, and eye protection due to potential irritancy (based on analogs like 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane, methanol) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 5-(4-Methoxy-naphthalen-1-yl)-3,4-dihydro-2H-pyrrole under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, shows that refluxing in xylene for 25–30 hr improves yields in similar pyrrole syntheses .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to determine rate-limiting steps and adjust reagent stoichiometry .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS deviations)?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals in complex spectra .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) to validate assignments .
  • Alternative Techniques : Employ 2D NMR (COSY, HSQC) for ambiguous proton-carbon correlations .

Q. What theoretical frameworks guide the design of derivatives for biological activity studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the naphthalene or pyrrole ring based on electronic (Hammett constants) or steric parameters. For example, highlights methoxy groups as electron-donating moieties influencing reactivity .
  • Docking Simulations : Use molecular docking (AutoDock, Schrödinger) to predict interactions with target proteins (e.g., enzymes or receptors) before synthesizing derivatives .

Q. How to integrate computational modeling with experimental synthesis for dihydro-pyrrole derivatives?

  • Methodological Answer :

  • Retrosynthetic Analysis : Tools like Synthia or ChemAxon to plan synthetic routes, prioritizing steps with high atom economy .
  • MD Simulations : Study solvent effects or transition states using molecular dynamics (GROMACS) to refine reaction conditions .

Methodological Notes

  • Data Reproducibility : Replicate key steps (e.g., column chromatography gradients) from and to ensure consistency .
  • Contradiction Management : Cross-validate spectral data with multiple techniques (e.g., XRD + NMR) to address discrepancies .
  • Ethical Compliance : Adhere to CRDC 2020 guidelines (e.g., RDF2050108 for process control) in chemical engineering workflows .

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